BENGHE Methodological & Application

Check Availability & Pricing

Synthesis of 2-Bromo-3-hydroxybenzaldehyde
from m-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzaldehyde

Cat. No.: B121576

Application Note: Synthesis of 2-Bromo-3-
hydroxybenzaldehyde

Topic: A Detailed Protocol for the Regioselective Bromination of m-Hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-hydroxybenzaldehyde is a valuable substituted aromatic aldehyde used as a
precursor in the synthesis of various pharmaceutical and bioactive molecules. Its synthesis
typically involves the electrophilic aromatic substitution of m-hydroxybenzaldehyde. The
regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and
formyl (-CHO) groups on the benzene ring. The hydroxyl group is an activating ortho-, para-
director, while the formyl group is a deactivating meta-director. Consequently, the bromination
can lead to a mixture of isomers.[1] This protocol details a specific method for the synthesis of
2-Bromo-3-hydroxybenzaldehyde using bromine in acetic acid, catalyzed by iron powder.[2]

Reaction Scheme

The overall chemical transformation is the bromination of m-hydroxybenzaldehyde at the
position ortho to the hydroxyl group and meta to the formyl group.
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Caption: Reaction scheme for the synthesis of 2-Bromo-3-hydroxybenzaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-Bromo-3-
hydroxybenzaldehyde.[2]

Materials:

m-Hydroxybenzaldehyde (C7HeO2)

e Iron powder (Fe)

e Sodium acetate (NaOAc)

e Glacial acetic acid (CHsCOOH)

e Bromine (Brz)

¢ Dichloromethane (CH2Cl2)

e Anhydrous sodium sulfate (Na2S0a4)

e Ice
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Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle or water bath

Dropping funnel

Separatory funnel

Rotary evaporator

Apparatus for recrystallization

Filtration apparatus (e.g., Buchner funnel)

Procedure:

Reaction Setup: In a round-bottom flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol),
iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid
(40 mL).[2]

Dissolution: Gently warm the suspension with stirring until a clear solution is formed.[1]
Cooling: Cool the solution to room temperature.[2]

Bromination: Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the
mixture over 15 minutes using a dropping funnel.[2]

Reaction: After the addition is complete, continue stirring the reaction mixture at room
temperature for 2 hours.[2]

Quenching and Extraction: Pour the reaction mixture into ice water and extract the product
with dichloromethane (3 x 50 mL).[2]
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e Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent using a rotary evaporator.[2]

 Purification: Recrystallize the resulting residue from dichloromethane to yield the pure 2-
bromo-3-hydroxybenzaldehyde.[2]

Data Presentation

Quantitative data related to the reactants, product, and experimental outcomes are
summarized below.

Table 1. Physicochemical Properties of Key Compounds

Molecular Weight (

Compound Molecular Formula CAS Number
g/mol )

m_

C7He0O2 122.12 100-83-4
Hydroxybenzaldehyde
2-Bromo-3-

C7HsBrO2 201.02 196081-71-7[2]
hydroxybenzaldehyde

Table 2: Summary of Experimental Parameters and Results

Parameter Value Reference
Mass of m-

Hydroxybenzaldehyde > 9 (0.04 mol) 2l

Mass of Iron Powder 172 mg (3 mmol) [2]

Mass of Sodium Acetate 6.72 g (0.08 mol) [2]
Reaction Time 2 hours [2]

Product Yield 2.3 g (28%) [2]
Appearance Solid [2]

Table 3: TH NMR Spectroscopic Data for 2-Bromo-3-hydroxybenzaldehyde
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The product was characterized by *H NMR spectroscopy.[2]

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
10.30 Singlet (s) 1H Aldehyde (-CHO)
7.54-7.51 Multiplet (m) 1H Aromatic (Ar-H)
7.39-7.35 Multiplet (m) 1H Aromatic (Ar-H)
7.31-7.27 Multiplet (m) 1H Aromatic (Ar-H)
5.90 Singlet (s) 1H Hydroxyl (-OH)

Solvent: DMSO-de,
Frequency: 400
MHz[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.
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1. Reaction Setup
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2. Dissolution
(Gentle Warming)
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3. Bromination
(Dropwise addition of Brz in Acetic Acid)

4. Reaction
(Stir for 2 hours at RT)

l

5. Quenching
(Pour into ice water)

6. Extraction
(3x with Dichloromethane)

7. Drying & Concentration
(Dry over Na2SOa, concentrate via rotovap)

8. Purification

(Recrystallization from Dichloromethane)

9. Characterization
(e.g., *H NMR)

l

Final Product
(2-Bromo-3-hydroxybenzaldehyde)
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Caption: Experimental workflow for the synthesis of 2-bromo-3-hydroxybenzaldehyde.
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Discussion

The bromination of 3-hydroxybenzaldehyde can yield other isomers, notably 2-bromo-5-
hydroxybenzaldehyde.[3] The conditions outlined in this protocol, particularly the use of an iron
catalyst in acetic acid, are intended to favor the formation of the 2-bromo-3-hydroxy isomer.[1]
[2] The reported yield of 28% suggests that the formation of side products or incomplete
reaction may occur.[2] Therefore, careful purification of the crude product by recrystallization is
crucial to isolate the desired compound. The identity and purity of the final product should be
confirmed using appropriate analytical techniques, such as NMR spectroscopy and melting
point analysis.

Safety Precautions

e Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine must be
performed in a well-ventilated fume hood. Wear appropriate personal protective equipment
(PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

» Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
o Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

o Always exercise caution when heating organic solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b121576#synthesis-of-2-bromo-3-
hydroxybenzaldehyde-from-m-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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